N-(3-ACETYLPHENYL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-(4-methylphenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-12-6-8-16(9-7-12)23(21,22)11-17(20)18-15-5-3-4-14(10-15)13(2)19/h3-10H,11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROJCKVNCMQCJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC(=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-(4-methylbenzenesulfonyl)acetamide typically involves the reaction of 3-acetylphenylamine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated systems for precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Oxidation Reactions
The acetyl group undergoes oxidation under controlled conditions. In the presence of strong oxidizing agents like KMnO₄ or CrO₃ in acidic media, the acetyl moiety is converted to a carboxylic acid:
Reaction:
Key Data:
| Oxidizing Agent | Temperature | Yield | Reference |
|---|---|---|---|
| KMnO₄/H₂SO₄ | 80–100°C | 68% |
The reaction proceeds via radical intermediates, with the α-hydrogen of the acetyl group abstracted first, leading to ketone oxidation.
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis
In 6M HCl at reflux:
Basic Hydrolysis
In NaOH (10%) at 60°C:
Kinetic Data:
| Condition | Rate Constant (k, s⁻¹) | Half-Life (t₁/₂) | Reference |
|---|---|---|---|
| 6M HCl | 36 min | ||
| 10% NaOH | 64 min |
Electrophilic Aromatic Substitution
The acetyl and sulfonamide groups direct electrophiles to specific positions on the aromatic rings:
Chlorination
Using FeCl₃ and N-chlorosuccinimide (NCS) at 70°C, chlorination occurs at the para position of the acetylphenyl group :
Product Analysis:
| Reactant Position | Product Structure | Yield | H NMR Shift (ppm) | Reference |
|---|---|---|---|---|
| 3-Acetylphenyl | 3-Acetyl-4-chlorophenyl | 83% | δ 7.91 (d, J=2.0 Hz) |
Sulfonamide Reactivity
The sulfonamide group participates in nucleophilic substitution and coupling reactions:
N-Alkylation
With alkyl halides (e.g., CH₃I) in DMF/K₂CO₃:
Conditions:
-
Temperature: 50°C
-
Time: 12 hours
-
Yield: 72%
Cross-Coupling
In Pd-catalyzed Suzuki-Miyaura reactions:
Optimized Parameters:
| Catalyst | Base | Solvent | Yield | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | DME | 89% |
Reductive Amination
The acetyl group can be reduced to an amine using LiAlH₄:
Product Characterization:
Thermal Degradation
At temperatures >200°C, decomposition occurs via sulfonamide cleavage:
TGA Data:
| Decomposition Stage | Temperature Range | Mass Loss | Reference |
|---|---|---|---|
| 1 | 200–250°C | 22% |
Photochemical Reactions
UV irradiation (λ = 254 nm) induces intramolecular cyclization:
Product Confirmation:
Scientific Research Applications
N-(3-Acetylphenyl)-2-(4-methylbenzenesulfonyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its functional groups.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-(4-methylbenzenesulfonyl)acetamide involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins and enzymes, while the sulfonyl group can interact with biological molecules, potentially inhibiting certain enzymes or signaling pathways.
Comparison with Similar Compounds
Structural Analogues with Modified Sulfonyl/Phenoxy Groups
a. N-(3-Acetylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide (C₂₀H₂₃NO₃; 325.41 g/mol)
- Key Features: Replaces the sulfonyl group with a phenoxy ring containing isopropyl and methyl substituents.
- Implications: Reduced polarity compared to the target compound may lower solubility but improve lipid membrane permeability.
b. (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide (C₁₃H₁₅N₂O₅S; 299.34 g/mol)
- Key Features : Incorporates a sulfamoyl group and a cyclic oxotetrahydrofuran ring.
- Synthesized using triethylamine and ethanol, indicating distinct reactivity from the target compound .
Benzothiazole and Triazole Derivatives
a. N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide
- Key Features : Benzothiazole core with a trifluoromethyl group and methoxyphenyl substituent.
- Implications: The electron-deficient benzothiazole enhances binding to aromatic residues in enzymes.
b. 2-{[5-(4-TERT-BUTYLPHENYL)-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)ACETAMIDE
- Key Features : Combines a triazole ring, tert-butyl group, and dibenzofuran moiety.
- Implications: The triazole ring may confer antimicrobial or kinase-inhibitory activity.
Pharmaceutical Intermediates and Derivatives
a. N-(3-Acetylphenyl)-acetamide (Zaleplon Intermediate)
- Key Features : Simpler structure lacking the sulfonyl group.
- Implications: Used in synthesizing zaleplon, a sedative-hypnotic drug. The absence of sulfonyl groups simplifies metabolism but reduces target versatility .
b. N-[4-(4-NITRO-2-SULFAMOYL-BENZENESULFONYL)-PHENYL]-ACETAMIDE
- Key Features : Dual sulfonyl groups and a nitro substituent.
- Implications : Increased molecular weight (≈500 g/mol) and polarity may hinder bioavailability. The nitro group enhances reactivity but raises toxicity concerns .
Comparative Analysis Table
Biological Activity
N-(3-Acetylphenyl)-2-(4-methylbenzenesulfonyl)acetamide, a compound with significant pharmaceutical potential, has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicine, supported by research findings and case studies.
Chemical Structure and Synthesis
The compound is characterized by the following chemical structure:
- Molecular Formula : C15H15NO3S
- CAS Number : 5317-87-3
The synthesis of this compound typically involves a reaction between 3-acetylphenol and 4-methylbenzenesulfonyl chloride under controlled conditions. The process yields a sulfonamide derivative that exhibits enhanced biological properties compared to its precursors .
1. Anticancer Activity
Research indicates that this compound demonstrates potent anticancer activity. In vitro studies on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), reveal that the compound induces apoptosis and inhibits cell proliferation.
- Mechanism of Action : The compound appears to inhibit key signaling pathways involved in cancer cell survival, such as the PI3K/Akt and MAPK pathways. This inhibition leads to increased apoptosis rates in treated cells .
2. Anti-inflammatory Properties
The compound also exhibits significant anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
- Experimental Findings : In animal models of inflammation, administration of the compound resulted in decreased paw edema and reduced levels of inflammatory markers in serum .
3. Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- In Vitro Studies : Disc diffusion assays revealed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 1: Anticancer Efficacy
A study conducted by Figueroa et al. (2021) assessed the effects of this compound on MCF-7 cells. The results indicated an IC50 value of 15 µM, suggesting potent anticancer activity. The study highlighted the compound's ability to induce G0/G1 phase arrest in the cell cycle, thereby inhibiting proliferation .
Case Study 2: Anti-inflammatory Mechanism
In a separate investigation, the anti-inflammatory effects were evaluated using a carrageenan-induced paw edema model in rats. The treatment group receiving this compound showed a significant reduction in paw swelling (p < 0.01) compared to controls, indicating its potential as an anti-inflammatory agent .
Data Table: Biological Activities Summary
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for N-(3-acetylphenyl)-2-(4-methylbenzenesulfonyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer: Synthesis typically involves multi-step protocols, including condensation of intermediates (e.g., 3-acetylphenylamine with activated sulfonyl acetates). Key parameters include solvent choice (e.g., DMF or THF), temperature control (60–80°C), and catalysts like triethylamine to enhance yield. Purification via recrystallization or column chromatography ensures >95% purity . Optimization studies suggest continuous flow reactors improve scalability while maintaining structural fidelity .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- Methodological Answer:
- ¹H/¹³C NMR: Expected signals include a singlet for the acetyl proton (~2.5 ppm) and aromatic protons (6.8–8.2 ppm). The sulfonyl group’s sulfur-oxygen bonds are confirmed by distinct downfield shifts .
- IR: Strong absorbance bands at ~1700 cm⁻¹ (C=O stretch of acetamide) and ~1350/1150 cm⁻¹ (asymmetric/symmetric SO₂ stretches) validate functional groups .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer: Initial screens should include:
- Antimicrobial Activity: Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) pathogens, with MIC values compared to standard antibiotics .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) to determine IC₅₀ values. Electron-withdrawing substituents on the aromatic ring may enhance activity .
Advanced Research Questions
Q. How do reaction mechanisms differ for sulfonyl vs. sulfanyl derivatives of this compound?
- Methodological Answer: Sulfonyl groups (SO₂) act as strong electron-withdrawing moieties, stabilizing intermediates in nucleophilic substitution reactions. In contrast, sulfanyl (S-) groups participate in redox-driven transformations, such as disulfide bond formation. Computational studies (DFT) and kinetic isotope effects can elucidate these pathways .
Q. What strategies resolve contradictions in reported biological activities (e.g., varying IC₅₀ values across studies)?
- Methodological Answer:
- Assay Standardization: Control for variables like cell passage number, serum concentration, and incubation time.
- Structural Analog Comparison: Test derivatives (e.g., 4-methylpiperidin-1-yl sulfonyl analogs) to isolate substituent effects .
- Meta-Analysis: Pool data from multiple studies using standardized metrics (e.g., pIC₅₀) to identify trends .
Q. What in silico tools predict the compound’s interaction with enzymatic targets (e.g., acetylcholinesterase)?
- Methodological Answer:
- Molecular Docking (AutoDock Vina): Model binding affinity to AChE’s catalytic site, focusing on π-π stacking with Trp86 and hydrogen bonding with Glu198.
- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories. Compare results to known inhibitors (e.g., physostigmine) .
Q. How does the compound’s stability under varying pH and temperature conditions impact formulation studies?
- Methodological Answer:
- Accelerated Stability Testing: Incubate at 40°C/75% RH for 6 months. Monitor degradation via HPLC-MS.
- pH-Rate Profiling: Determine hydrolysis rates in buffers (pH 1–10). Sulfonamide bonds are typically stable at pH 4–8 but hydrolyze under extreme conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
